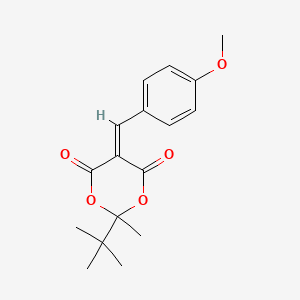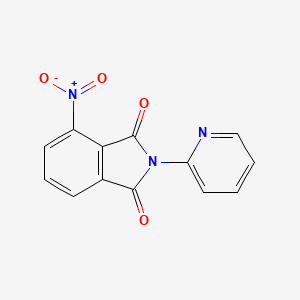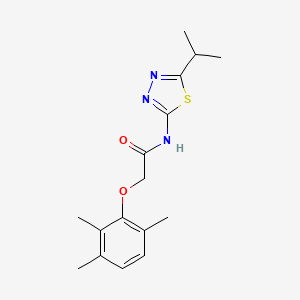
7-(3-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex quinolinediones and related compounds often involves multi-step reactions that include the formation of key intermediates and the application of specific conditions to achieve the desired molecular framework. For instance, the use of polyphosphoric acid (PPA) as a reaction medium has been demonstrated to facilitate the synthesis of complex quinoline derivatives through the Beckmann rearrangement of oximes, leading to unexpected product formations (Tolkunov et al., 2004). Furthermore, the use of palladium-catalyzed oxidative carbonylation presents an effective method for synthesizing quinolone derivatives, showcasing the diversity of approaches in the synthesis of such complex molecules (Costa et al., 2004).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Research has been conducted on the synthesis of nitrogen heterocyclic compounds, including quinolinediones, highlighting methods for the disproportionation of dihydroquinolines to tetrahydroquinolines through acid-catalyzed processes. These studies elucidate the stereochemistry involved in the transformation and the conditions under which these reactions occur, providing a foundation for synthesizing related compounds (Gogte, Salama, & Tilak, 1970).
Electrochemical and Spectroscopic Properties
- Investigations into the electrochemical and spectroscopic properties of diaryl quinone methides have revealed solvatochromic behavior and interesting acid-base properties. These findings are crucial for understanding the chemical behavior of quinolinedione derivatives and their potential use as indicators or probes in various scientific applications (Sarma, Kataky, & Baruah, 2007).
Potential Biological Activity
- Some studies have focused on the photophysical properties of quinoline derivatives, suggesting their potential utility in biological applications. For instance, the photophysical behavior of azole-quinoline-based fluorophores has been explored, showing promise for these compounds as fluorescent probes due to their dual emission and large Stokes shift emission patterns (Padalkar & Sekar, 2014).
- Another study synthesized a 2-oxo-quinoline-3-carbonitrile derivative, demonstrating its spectroscopic and physicochemical parameters. This research also highlighted the compound's solubilization in micelles, suggesting its application in determining the critical micelle concentration (CMC) of surfactants, alongside investigating its antibacterial properties (Zayed & Kumar, 2017).
Propiedades
IUPAC Name |
7-(3-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO6/c1-29-17-7-5-6-14(8-17)15-9-19-24(20(27)10-15)18(13-23(28)26-19)16-11-21(30-2)25(32-4)22(12-16)31-3/h5-8,11-12,15,18H,9-10,13H2,1-4H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEBRJYOUANQOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC3=C(C(CC(=O)N3)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-methoxyphenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5588629.png)
![4-(1-naphthylmethyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B5588631.png)
![3-(3,4,5-trimethoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B5588636.png)


![1-({4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-1H-indole-2,3-dione](/img/structure/B5588654.png)
![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperidine](/img/structure/B5588655.png)
![4-methyl-2-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5588656.png)
![3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5588661.png)
![1-acetyl-3-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)piperidine](/img/structure/B5588667.png)

![3-methyl-3-phenyl-1-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}piperidine](/img/structure/B5588688.png)

![3-(4-chlorophenyl)-2,5-dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5588703.png)